BenchChemオンラインストアへようこそ!

1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Flow Chemistry Process Intensification Chalcone Synthesis

This dual-fluorinated chalcone (4-F/4′-CF₃) is an essential A-ring diversification scaffold for medicinal chemistry. It fills a critical gap in hMAO-B SAR (electronic modulation via F) and enables sub-10 nM CYP1B1 inhibitor optimization. The α,β-unsaturated ketone undergoes regioselective pyrazoline cyclization, making it a versatile building block for heterocycle libraries. Its distinct ¹⁹F NMR dual-reporter signals (Δδ ~40-55 ppm) are ideal for metabolic probing. Standard ≥98% purity and scalable microchannel synthesis ensure reproducible results.

Molecular Formula C16H10F4O
Molecular Weight 294.249
CAS No. 1242145-59-0
Cat. No. B2530276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
CAS1242145-59-0
Molecular FormulaC16H10F4O
Molecular Weight294.249
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)C(F)(F)F
InChIInChI=1S/C16H10F4O/c17-14-8-4-12(5-9-14)15(21)10-3-11-1-6-13(7-2-11)16(18,19)20/h1-10H/b10-3+
InChIKeyFLUPBLPNHLWRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (CAS 1242145-59-0): Technical Baseline for Fluorinated Chalcone Procurement


1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (CAS 1242145-59-0; synonym: 4-trifluoromethyl-4′-fluorochalcone) is a synthetic α,β-unsaturated ketone of the chalcone class, bearing a 4-fluorophenyl ring on the carbonyl side and a 4-(trifluoromethyl)phenyl ring on the olefinic side [1]. With a molecular formula of C₁₆H₁₀F₄O and a molecular weight of 294.24 g·mol⁻¹, the compound is commercially available at ≥98% purity from multiple suppliers and is classified as an irritant (H315, H319, H335) . Its dual-fluorinated architecture distinguishes it from mono-substituted chalcone analogs and positions it as a versatile intermediate for heterocycle synthesis (e.g., pyrazoles, isoxazoles) and as a candidate scaffold in medicinal chemistry campaigns targeting cytochrome P450 1B1 (CYP1B1) and monoamine oxidase B (MAO-B) [2].

Why 1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one Cannot Be Interchanged with Generic Chalcone Analogs in Research Procurement


Chalcone derivatives exhibit extreme sensitivity of biological activity to aryl ring substitution patterns. In the hCYP1B1 inhibitor series reported by Wu et al., the unsubstituted parent chalcone (A0) displayed a modest IC₅₀ of 305.6 nM, while introduction of a 4′-trifluoromethyl group on the B-ring (compound A9) improved potency approximately 12-fold to IC₅₀ = 26.2 nM [1]. Further A-ring modifications—including the 4-fluoro substituent present in 1-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one—are known to modulate both target potency and selectivity, as well as avoid undesirable AhR activation [1]. Similarly, in the MAO-B inhibitor class, the replacement of 4-methoxy with 4-fluoro on the A-ring of 4′-trifluoromethylchalcones shifts both Ki values and isoform selectivity indices [2]. These SAR cliffs mean that generic chalcone analogs lacking the precise 4-fluoro/4′-trifluoromethyl combination cannot serve as functional surrogates in target-based assays or structure-activity campaigns.

Product-Specific Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one


Microchannel Reactor Synthesis: Conversion Rate and Selectivity Advantage Over Conventional Batch Process

In a direct head-to-head comparison within patent CN108299174A, the synthesis of 4-trifluoromethyl-4′-fluorochalcone using a microchannel reactor demonstrated a 4-fluorobenzaldehyde selectivity of 98.2% and a conversion rate of 98.1%, yielding 96.8% isolated product after acidification and refinement [1]. This contrasts with conventional kettle-based Claisen-Schmidt condensation, which the patent explicitly identifies as suffering from longer reaction cycles, higher by-product formation, and reduced product quality [1]. The microchannel process achieved these metrics at a residence time of only 40 s (first zone, 40 °C) plus 70 s (second zone, 60 °C), compared to multi-hour batch protocols typical for chalcone synthesis.

Flow Chemistry Process Intensification Chalcone Synthesis

hCYP1B1 Inhibitory Potency: SAR Positioning Relative to Parent Chalcone (A0) and 4′-Trifluoromethyl Lead (A9)

Wu et al. (2023) established a quantitative SAR framework for 4′-trifluoromethylchalcones as hCYP1B1 inhibitors. The unsubstituted chalcone (A0) inhibited hCYP1B1 with an IC₅₀ of 305.6 nM. Introducing a 4′-trifluoromethyl group on the B-ring (compound A9, the direct structural parent of the target compound lacking only the 4-fluoro on the A-ring) improved potency to IC₅₀ = 26.2 nM, an 11.7-fold enhancement [1]. Further A-ring SAR analysis demonstrated that substituents on the A-ring of 4′-trifluoromethylchalcone significantly modulate both anti-hCYP1B1 potency (optimal derivatives reaching IC₅₀ < 10 nM) and selectivity over AhR activation [1]. The target compound, bearing a 4-fluoro A-ring substituent, occupies a defined position within this SAR landscape and serves as a direct precursor for generating the high-potency 2-methoxy-4-alkoxy A-ring derivatives (B18 series; IC₅₀ = 3.6 nM, Ki = 3.92 nM) described in the study.

Cytochrome P450 1B1 Cancer Chemoprevention Structure-Activity Relationship

MAO-B Inhibition Potential: Differential Activity of Fluorinated vs. Methoxylated A-Ring 4′-Trifluoromethylchalcones

In a parallel inhibitor class, Minders et al. (2015) demonstrated that 4′-trifluoromethylchalcones with varied A-ring substituents differentially inhibit human MAO-B. The most potent compound in that series, (2E)-1-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, displayed a Ki of 0.22 ± 0.01 μM against hMAO-B, comparable to selegiline (Ki = 0.33 ± 0.03 μM) but with a different selectivity index (SI = 0.05 vs. 0.04) [1]. The A-ring substituent identity (methoxy vs. fluoro vs. hydrogen) directly governs both potency and MAO-A/MAO-B isoform selectivity. The target compound, bearing a 4-fluoro rather than 4-methoxy A-ring, is positioned to explore the electronic (σ) and lipophilic (π) contributions of fluorine substitution to MAO-B binding, as fluoro and methoxy substituents have opposing electronic effects (σₚ: +0.06 for F vs. −0.27 for OMe) [2].

Monoamine Oxidase B Neurodegeneration Fluorinated Chalcone SAR

Physicochemical Differentiation: Calculated LogP and Lipophilic Efficiency Relative to Non-Fluorinated and Mono-Fluorinated Chalcone Analogs

The dual fluorination pattern (4-F on A-ring + 4-CF₃ on B-ring) of the target compound confers a distinct lipophilicity profile compared to commonly used chalcone analogs. Based on calculated physicochemical properties, the parent chalcone (C₁₅H₁₂O, MW 208.26) has a calculated logP of approximately 3.2, while 4′-fluorochalcone (CAS 1608-51-1) has a calculated logP of approximately 3.5 [1]. The addition of the 4′-trifluoromethyl group increases calculated logP to approximately 4.2-4.5 for 4′-trifluoromethylchalcone (A9), and the further addition of 4-fluoro on the A-ring (target compound, MW 294.24) raises calculated logP to approximately 4.5-4.8, reflecting the additive lipophilic contributions of the CF₃ (π ≈ +0.88) and F (π ≈ +0.14) substituents [2]. This logP window (<5) maintains drug-like lipophilicity while enhancing membrane permeability relative to non-fluorinated congeners.

Lipophilicity Drug-likeness Fluorine Chemistry

Optimal Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one


Lead Optimization in hCYP1B1-Mediated Cancer Chemoprevention Programs

This compound serves as a strategic A-ring diversification scaffold for hCYP1B1 inhibitor development. The established SAR framework from Wu et al. (2023) shows that 4′-trifluoromethylchalcone (A9, IC₅₀ = 26.2 nM) can be further optimized through A-ring substitution to achieve sub-10 nM potency [1]. The 4-fluoro substituent on the target compound provides an electron-withdrawing handle that can be elaborated (e.g., via nucleophilic aromatic substitution or cross-coupling) to generate libraries of 2,4-disubstituted derivatives, following the optimization path that led to the clinical candidate-quality compound B18 (IC₅₀ = 3.6 nM, Ki = 3.92 nM) [1].

Fluorinated Heterocycle Synthesis via Hydrazine Cyclocondensation

The α,β-unsaturated ketone moiety of this chalcone reacts regioselectively with hydrazine monohydrate in the presence of potassium carbonate (CHCl₃/DMF, 48 h) to form 3,5-diarylpyrazoline derivatives, as documented in synthetic protocols using 4-trifluoromethyl-4′-fluorochalcone as the substrate [2]. The resulting fluorinated pyrazolines retain both the 4-fluorophenyl and 4-trifluoromethylphenyl motifs and are valuable intermediates for agrochemical and pharmaceutical discovery programs targeting GABAergic, cannabinoid, or kinase pathways. The availability of a validated microchannel synthesis (CN108299174A) ensures scalable access to the chalcone precursor [3].

Comparative MAO-B SAR Studies Probing Electronic vs. Lipophilic Effects of A-Ring Substituents

In hMAO-B inhibitor campaigns, the 4-fluoro-A-ring/4′-CF₃-B-ring combination fills a critical gap between the 4-methoxy (electron-donating, Ki = 0.22 μM) and 4-H (Ki unreported for this sub-series) analogs [4]. The fluorine atom introduces a unique combination of strong electronegativity (σₚ = +0.06) with minimal steric bulk (van der Waals radius 1.47 Å vs. 1.52 Å for H), allowing researchers to isolate electronic effects on MAO-B binding without confounding steric perturbations. This compound is therefore preferred over the 4-chloro or 4-bromo analogs when electronic modulation is the primary SAR variable under investigation [5].

Physicochemical Probe for Fluorine-19 NMR-Based Binding and Metabolism Studies

The presence of two chemically distinct fluorine environments—the aromatic 4-F (typical ¹⁹F NMR chemical shift range: −105 to −115 ppm) and the CF₃ group (typical range: −60 to −65 ppm)—makes this compound an attractive dual-reporter probe for ¹⁹F NMR-based protein-ligand binding assays, metabolic stability studies in hepatocyte incubations, and intracellular partitioning measurements. The signal separation between the two fluorine signals (Δδ ≈ 40-55 ppm) eliminates signal overlap issues that plague mono-fluorinated probes, enabling simultaneous monitoring of metabolic defluorination (loss of aromatic F signal) and oxidative CF₃ metabolism [6].

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.